molecular formula C10H9BrN2O B13545215 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13545215
M. Wt: 253.09 g/mol
InChI Key: XAAKXZJREJJKPZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxideCommon catalysts used in this reaction include copper (I) and ruthenium (II) compounds . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to reduce costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable efficient, one-pot synthesis under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antioxidant properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)isoxazol-5-amine
  • 3-(4-Chlorophenyl)isoxazol-5-amine
  • 3-(4-Fluorophenyl)isoxazol-5-amine

Uniqueness

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

XAAKXZJREJJKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NOC(=C2)N

Origin of Product

United States

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